Eupalinolide O

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H26O8 |

|---|---|

Peso molecular |

418.4 g/mol |

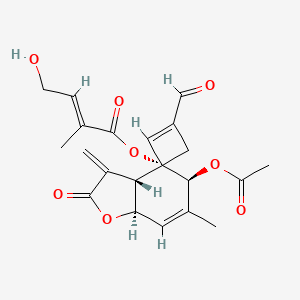

Nombre IUPAC |

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18-,19-,20+/m1/s1 |

Clave InChI |

MAIWERGSXNNKMK-HXFHGLJUSA-N |

SMILES isomérico |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origen del producto |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide on its Natural Source, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a naturally occurring sesquiterpene lactone that has garnered significant interest within the scientific community, particularly for its potential therapeutic applications. As a member of the diverse family of eupalinolides isolated from the plant kingdom, this compound exhibits notable biological activities, including anti-cancer properties. This technical guide provides an in-depth overview of the natural source of this compound, available data on its natural abundance, detailed experimental protocols for its isolation and quantification, and a visualization of its implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is primarily isolated from the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1] This plant is native to the Russian Far East, Japan, Indo-China, and the Philippines and grows primarily in temperate biomes.[1] In traditional Chinese medicine, the aerial parts of Eupatorium lindleyanum are utilized for their purported medicinal properties.[2][3]

While numerous sesquiterpene lactones have been identified in Eupatorium lindleyanum, specific quantitative data on the natural abundance of this compound remains limited in currently available literature. However, comprehensive metabolomic studies of E. lindleyanum have provided quantitative insights into the distribution of related sesquiterpene lactones, offering valuable context for the likely abundance of this compound.

A 2024 study by Huang et al. conducted a detailed analysis of the chemical constituents in different parts of Eupatorium lindleyanum—namely the flowers, leaves, and stems.[4] Their findings revealed that the flowers contain the highest concentration of sesquiterpene lactones, as well as other bioactive compounds like flavonoids and phenolic acids.[4] The leaves were also found to contain these compounds, albeit at lower levels, while the stems were largely devoid of them.[4] Although this study identified 14 different sesquiterpene lactones, including this compound, it provided specific quantitative data only for the more abundant Eupalinolide A and Eupalinolide B.[4]

Table 1: Quantitative Data for Major Sesquiterpene Lactones in Eupatorium lindleyanum

| Plant Part | Eupalinolide A (mg/g) | Eupalinolide B (mg/g) |

| Flowers | Two to four times greater than in leaves | Two to four times greater than in leaves |

| Leaves | Lower concentration than flowers | Lower concentration than flowers |

| Stems | Almost absent | Almost absent |

Data adapted from Huang et al., 2024.[4] The study indicates a significantly higher concentration in flowers compared to leaves but does not provide precise numerical values in the abstract.

The lack of specific quantitative data for this compound highlights an area for future research. The development and validation of a specific analytical method for the quantification of this compound would be a valuable contribution to the field, enabling a more precise understanding of its natural abundance and facilitating its further development as a potential therapeutic agent.

Experimental Protocols

The following sections detail the experimental methodologies for the extraction, isolation, and quantification of sesquiterpene lactones from Eupatorium lindleyanum, adapted from established protocols for related compounds. These protocols can serve as a foundation for the specific analysis of this compound.

Protocol 1: General Extraction of Sesquiterpene Lactones

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpene lactones from the aerial parts of Eupatorium lindleyanum.

1. Plant Material Preparation:

-

Collect the aerial parts (flowers, leaves, and stems) of Eupatorium lindleyanum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Decant the ethanol extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. A typical sequence is:

-

n-hexane: to remove non-polar compounds such as fats and waxes.

-

Dichloromethane or Chloroform: this fraction is often enriched with sesquiterpene lactones.

-

Ethyl acetate: to extract compounds of intermediate polarity.

-

n-butanol: to isolate more polar compounds.

-

-

Concentrate each fraction separately using a rotary evaporator. The dichloromethane/chloroform fraction is the most likely to contain this compound and other sesquiterpene lactones.

Protocol 2: UPLC-MS/MS for the Quantification of Sesquiterpene Lactones

This protocol outlines a sensitive and specific method for the quantitative analysis of sesquiterpene lactones, which can be adapted for this compound.[4][5]

1. Instrumentation and Chromatographic Conditions:

-

UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent delivery system, an autosampler, and a column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile (B52724).

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: Maintained at 30-40°C.

-

Injection Volume: 1-5 µL.

2. Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Source Parameters:

-

Capillary Voltage: 3.0-3.5 kV.

-

Desolvation Temperature: 350-450°C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Cone Gas Flow: 50-150 L/hr.

-

-

MRM Transitions: For each target analyte (including this compound and an internal standard), specific precursor-to-product ion transitions must be determined by direct infusion of a standard solution.

3. Sample and Standard Preparation:

-

Standard Stock Solutions: Prepare individual stock solutions of this compound and other target sesquiterpene lactones in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to construct a calibration curve.

-

Internal Standard (IS): Select an appropriate internal standard (a compound with similar chemical properties but not present in the plant extract) and prepare a stock solution.

-

Sample Preparation:

-

Accurately weigh a specific amount of the dried, powdered plant material (e.g., 100 mg).

-

Extract with a known volume of methanol or acetonitrile using ultrasonication or vortexing.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

-

Add the internal standard to all samples and standards.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of this compound in the plant samples.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly its anti-cancer activity, through the modulation of several key signaling pathways. The diagram below illustrates a proposed mechanism of action.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound is a promising sesquiterpene lactone with significant biological activity, primarily sourced from Eupatorium lindleyanum DC. While its anti-cancer properties are being actively investigated, a notable gap exists in the literature regarding its precise natural abundance. This guide has provided a comprehensive overview of its source, the available data on the concentration of related compounds, and detailed experimental protocols that can be adapted for its specific quantification. The elucidated signaling pathway highlights the molecular mechanisms underlying its therapeutic potential. Further research focused on the quantitative analysis of this compound in its natural source is crucial for advancing its development from a natural product to a potential clinical candidate.

References

- 1. Eupatorium lindleyanum DC. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Eupalinolide O from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Eupalinolide O, a sesquiterpene lactone from Eupatorium lindleyanum. This document details the experimental protocols, quantitative data, and the relevant biological context, including its mechanism of action in cancer cells.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, is a traditional Chinese medicine with a history of use in treating respiratory ailments. Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. Among these, this compound has garnered significant interest for its potent anti-cancer properties. Specifically, it has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway[1][2]. This guide outlines a detailed methodology for the isolation of this compound, enabling further research into its therapeutic potential.

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of analogous sesquiterpene lactones from the same plant species.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction of the bioactive compounds.

-

Concentration : The combined ethanol extracts are then concentrated under reduced pressure at a temperature below 40°C to yield a crude ethanol extract.

Fractionation through Liquid-Liquid Partitioning

The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspension : The crude extract is suspended in water.

-

Sequential Partitioning : The aqueous suspension is then sequentially partitioned with solvents of increasing polarity:

-

Petroleum Ether : To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) : This fraction will contain moderately polar compounds, including many sesquiterpene lactones.

-

n-Butanol : This fraction will contain more polar compounds. Eupalinolides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Solvent Evaporation : The solvent from each fraction is evaporated under reduced pressure to obtain the respective dried fractions. The n-butanol fraction is often carried forward for the purification of eupalinolides.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample and leading to high recovery rates.

-

Solvent System Selection : A suitable two-phase solvent system is crucial for successful separation. A commonly used system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, with a typical volume ratio of 1:4:2:3.

-

HSCCC Operation :

-

The HSCCC coil is first filled with the upper phase (stationary phase).

-

The apparatus is rotated at a specific speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is established, the dried n-butanol fraction, dissolved in a mixture of the upper and lower phases, is injected.

-

-

Fraction Collection and Analysis : The effluent is monitored using a UV detector (typically at 210-220 nm for sesquiterpene lactones), and fractions are collected based on the resulting chromatogram peaks. The purity of the collected fractions containing this compound is then assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yield and purity data for the isolation of this compound are not extensively reported in the available literature, data from the isolation of its analogues, Eupalinolide A and B, from the same plant provide a useful benchmark.

| Compound | Starting Material | Amount of Starting Material (mg) | Yield (mg) | Purity (%) | Reference |

| Eupalinolide A | n-butanol fraction | 540 | 17.9 | 97.9 | [1][3] |

| Eupalinolide B | n-butanol fraction | 540 | 19.3 | 97.1 | [1][3] |

Table 1: Yield and purity of Eupalinolide A and B isolated from the n-butanol fraction of Eupatorium lindleyanum extract via HSCCC.

Spectroscopic Data for Structural Elucidation

Researchers aiming to confirm the identity of isolated this compound should compare their acquired spectroscopic data with established values for sesquiterpene lactones and eupalinolide analogues.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells[1]. Its mechanism of action involves the induction of apoptosis through the modulation of intracellular signaling pathways.

Induction of Apoptosis via ROS and Akt/p38 MAPK Pathway

This compound treatment leads to an increase in the production of Reactive Oxygen Species (ROS) within cancer cells. This elevation in ROS plays a crucial role in triggering apoptosis. Furthermore, this compound influences key signaling proteins; it has been shown to decrease the phosphorylation of Akt, a protein kinase that promotes cell survival, while increasing the phosphorylation of p38 MAPK, a kinase involved in stress responses that can lead to apoptosis[1][2]. The culmination of these events is the activation of caspases, the executive enzymes of apoptosis, leading to programmed cell death.

Visualizations

Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Conclusion

This technical guide provides a framework for the isolation and preliminary biological characterization of this compound from Eupatorium lindleyanum. The detailed protocols for extraction, fractionation, and purification, although generalized from related compounds, offer a robust starting point for researchers. The elucidation of its pro-apoptotic mechanism of action highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. Further research is warranted to obtain more specific quantitative data on the isolation of this compound and to fully characterize its spectroscopic properties. Such data will be invaluable for the standardization of its isolation and for advancing its preclinical and clinical development.

References

- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Sesquiterpene Lactones in Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpene lactones identified in Eupatorium lindleyanum, a plant with a history of use in traditional medicine for treating respiratory ailments. This document summarizes the quantitative data of key sesquiterpene lactones, details the experimental protocols for their isolation and analysis, and visualizes their impact on critical cellular signaling pathways.

Quantitative Analysis of Sesquiterpene Lactones

Eupatorium lindleyanum is a rich source of sesquiterpene lactones, with significant variations in their distribution across different parts of the plant. The flowers, in particular, have been identified as having the highest concentration of these bioactive compounds.

A comparative analysis of the major sesquiterpene lactones, eupalinolide A and eupalinolide B, in the flowers, leaves, and stems of E. lindleyanum revealed a significantly higher content in the flowers. The concentrations of eupalinolide A and B in the flowers were found to be two to four times greater than in the leaves, while the stems contained negligible amounts.[1] This highlights the importance of selecting the appropriate plant part for maximizing the yield of these compounds.

Further quantitative data comes from the preparative isolation of sesquiterpene lactones from a n-butanol fraction of the plant extract using High-Speed Counter-Current Chromatography (HSCCC).[2][3]

Table 1: Yield of Sesquiterpene Lactones from Eupatorium lindleyanum using HSCCC [2][3]

| Compound | Starting Material | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg of n-butanol fraction | 10.8 | 91.8 |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 |

Table 2: Identified Sesquiterpene Lactones in Eupatorium lindleyanum [4][5][6][7]

| Compound Type | Specific Compounds Identified |

| Germacrane-type | Eupalinolides A, B, C, E; 3β-acetoxy-8β-(4'-hydroxy-tigloyloxy)-14-hydroxy-costunolide; 3β-acetoxy-8β-(4'-oxo-tigloyloxy)-14-hydroxy-heliangolide; 3β-acetoxy-8β-(4'-oxo-tigloyloxy)-14-hydroxy-costunolide; Hiyodorilactone B; 3β-acetoxy-8β-(4'-hydroxy-tigloyloxy)-costunolide |

| Guaiane-type | Eupalinilides A-J |

| Other | Eupalinolide L, M, N, P |

Experimental Protocols

The isolation, purification, and analysis of sesquiterpene lactones from Eupatorium lindleyanum involve a multi-step process.

Extraction and Fractionation

A common initial step is the extraction of the dried and powdered aerial parts of the plant with 95% ethanol (B145695). The resulting ethanol extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity. The sesquiterpene lactones are typically concentrated in the ethyl acetate and n-butanol fractions.

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of sesquiterpene lactones from the enriched fractions.

-

Instrumentation: A high-speed counter-current chromatograph equipped with a multiplayer coiled column.

-

Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is commonly used.[2][3]

-

Procedure:

-

The coiled column is first filled with the upper phase (stationary phase).

-

The apparatus is rotated at a specific speed, for instance, 900 rpm.[8]

-

The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min).[3]

-

The sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm) and collected in fractions.[3][8]

-

Experimental workflow for the isolation of sesquiterpene lactones.

Analysis and Identification

The purity and structure of the isolated compounds are determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed on a C18 column with a gradient elution of water and acetonitrile. Detection is typically carried out using a photodiode array (PDA) detector.[5]

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the structural elucidation of the sesquiterpene lactones by analyzing their fragmentation patterns.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR, along with 2D-NMR experiments, are employed for the definitive structural identification of the isolated compounds.

Signaling Pathway Modulation

Sesquiterpene lactones from Eupatorium lindleyanum have demonstrated significant anti-inflammatory effects. Mechanistic studies have revealed that a sesquiterpene lactone-rich extract (SLEL) from the plant exerts its effects by dually suppressing the PI3K-Akt and MAPK-NF-κB signaling pathways.[4]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. SLEL has been shown to inhibit the phosphorylation of key signaling proteins within these cascades, thereby downregulating the inflammatory response.[4]

Inhibition of PI3K-Akt and MAPK-NF-κB pathways by SLEL.

The inhibition of the phosphorylation of PI3K, Akt, mTOR, ERK, P38, JNK, IκBα, and p65 by sesquiterpene lactones from E. lindleyanum prevents the downstream production of pro-inflammatory cytokines, providing a molecular basis for the plant's traditional use in treating inflammatory conditions.[4] This targeted action on key signaling nodes makes these compounds promising candidates for the development of novel anti-inflammatory drugs.

References

- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity [mdpi.com]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide on its Discovery, Anticancer Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It details the compound's potent cytotoxic effects against various cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC). The underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway, are elucidated. This document also includes detailed experimental protocols for key assays and quantitative data presented in a clear, tabular format to facilitate further research and drug development efforts.

Discovery and History

This compound is a member of the germacrane (B1241064) class of sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species, particularly within the Asteraceae family. It is extracted from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough, chronic bronchitis, and pneumonia.[1]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anticancer activity, particularly against human breast cancer cells.[4] Its therapeutic potential is underscored by its ability to selectively induce apoptosis in cancer cells while showing lower toxicity to normal cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound have been quantified in various cancer cell lines. Notably, its efficacy against triple-negative breast cancer (TNBC) cells, a particularly aggressive subtype with limited treatment options, has been a key area of investigation.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-468 | Human Breast Cancer | Not Specified | Not Specified | [4] |

| MiaPaCa-2 | Pancreatic Cancer | Not Specified | Not Specified |

Further quantitative data on a broader range of cell lines is a subject for ongoing research.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These processes are mediated by complex signaling pathways initiated by the compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through a caspase-dependent pathway, a hallmark of programmed cell death.[4] Key events in this process include the loss of mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[4] This prevents the cells from dividing and leads to a decrease in tumor growth. The expression of key cell cycle regulatory proteins, such as cyclin B1 and cdc2, is significantly decreased following treatment with this compound.[4]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) plays a crucial role in the apoptotic activity of this compound. Increased intracellular ROS levels act as signaling molecules that can trigger the apoptotic cascade.

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle arrest effects of this compound are mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and p38 MAPK pathways have been identified as critical targets. This compound treatment leads to the suppression of the Akt pathway, which is a central regulator of cell survival and proliferation.[4]

Caption: Signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-caspase-3, anti-cyclin B1, anti-cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

Synthesis and Future Directions

While the isolation of this compound from its natural source has been the primary method for obtaining the compound for research purposes, the development of a total synthesis route would be highly beneficial. A successful synthetic pathway would not only provide a more reliable and scalable source of this compound but also open avenues for the creation of novel analogs with potentially improved efficacy and pharmacokinetic properties. To date, a specific total synthesis for this compound has not been widely reported, representing a significant opportunity for synthetic organic chemists.

Future research on this compound should focus on several key areas:

-

Elucidation of the complete historical discovery: Identifying the primary literature that first described the isolation and characterization of this compound.

-

Development of a total synthesis: Creating a robust and efficient synthetic route to this compound.

-

In-depth mechanistic studies: Further dissecting the molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models of various cancers.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Conclusion

This compound is a promising natural product with well-documented anticancer activity, particularly against aggressive forms of breast cancer. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through ROS generation and modulation of the Akt/p38 MAPK pathway, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate continued research into this valuable compound and accelerate its potential translation into clinical applications. The development of a total synthesis and further in vivo studies are critical next steps in realizing the full therapeutic potential of this compound.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Eupalinolide O: A Technical Guide to its Anti-Cancer Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on cancer cells. It details the quantitative data from cytotoxicity and proliferation assays, outlines the experimental protocols for key studies, and visualizes the elucidated molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Quantitative Data on the Biological Activity of this compound

The anti-cancer activity of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxic and anti-proliferative effects on triple-negative breast cancer (TNBC) cell lines.

Table 1: Cytotoxicity of this compound on Human Triple-Negative Breast Cancer (TNBC) and Normal Breast Epithelial Cell Lines

| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 | TNBC | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | TNBC | 11.47 | 7.06 | 3.03 |

| MCF 10A | Normal Breast Epithelial | >20 (insensitive) | >20 (insensitive) | >20 (insensitive) |

Data sourced from a study by Zhao et al. (2022)[1]. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Colony Formation of Human TNBC Cell Lines

| Cell Line | Treatment (µM) | Mean Colony Number ± SD |

| MDA-MB-231 | 0 (Control) | 100.00 ± 8.19 |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 (Control) | 100.00 ± 9.24 |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13* | |

| 20 | 53.00 ± 4.36 |

Data adapted from Zhao et al. (2022)[1]. Colony formation assay assesses the ability of a single cell to grow into a colony. *p < 0.05, **p < 0.01 vs. Control.

Core Biological Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] These effects are mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2] This is characterized by:

-

Loss of Mitochondrial Membrane Potential (MMP): A hallmark of intrinsic apoptosis.[2]

-

Activation of Caspases: this compound treatment leads to the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1]

-

Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, thus promoting apoptosis.[1]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest at the G2/M phase in breast cancer cells.[2] This is associated with a significant decrease in the expression of cell cycle-related proteins cyclin B1 and cdc2.[2]

Induction of Reactive Oxygen Species (ROS)

A critical event in the mechanism of action of this compound is the elevation of intracellular ROS levels.[1] This increase in ROS contributes to the induction of apoptosis and the modulation of downstream signaling pathways.

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is orchestrated through the modulation of specific signaling pathways, most notably the Akt/p38 MAPK pathway.

ROS-Mediated Akt/p38 MAPK Signaling Pathway

This compound treatment leads to the generation of ROS, which in turn modulates the Akt and p38 MAPK signaling pathways.[1] Specifically, this compound suppresses the phosphorylation of Akt, a key survival signaling molecule, and promotes the phosphorylation of p38 MAPK, which is involved in stress responses and apoptosis.[1][3] This dual regulation shifts the cellular balance towards apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[1]

-

After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Purpose: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular ROS

Purpose: To quantify the generation of reactive oxygen species induced by this compound.

Protocol:

-

Seed cells in a 96-well plate (or other suitable format) and allow them to attach.

-

Treat the cells with this compound for the desired time.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.[1]

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).

Western Blot Analysis

Purpose: To detect the expression and phosphorylation status of proteins in the Akt/p38 MAPK pathway.

Protocol:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant anti-cancer activity, particularly against triple-negative breast cancer cells, by inducing apoptosis and cell cycle arrest. Its mechanism of action is intricately linked to the generation of reactive oxygen species and the subsequent modulation of the Akt/p38 MAPK signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer activities, particularly in breast cancer models.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells. It details the compound's impact on cell viability, apoptosis, and cell cycle progression, and elucidates the key signaling pathways involved. This document synthesizes quantitative data from published studies, outlines experimental methodologies, and provides visual representations of the core mechanisms to support further research and drug development efforts.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] The apoptotic process is initiated through the intrinsic, mitochondria-mediated pathway. Key events in this process include:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of intrinsic apoptosis.[1][2][3]

-

Generation of Reactive Oxygen Species (ROS): The compound modulates ROS generation, which plays a crucial role in triggering apoptotic cell death.[3][4]

-

Caspase Activation: this compound triggers a caspase-dependent apoptotic pathway.[1] This involves the upregulation and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[3] The activity of pan-caspase inhibitors, such as Z-VAD-FMK, has been shown to prevent this compound-induced apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase in breast cancer cells.[1][2] This arrest is associated with the significant downregulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1]

Key Signaling Pathways

The anticancer activity of this compound is mediated by its modulation of critical intracellular signaling pathways.

Akt/p38 MAPK Signaling Pathway

This compound has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway in breast cancer cells.[1][3][5] The inhibition of the pro-survival Akt pathway, coupled with the activation of the stress-activated p38 MAPK pathway, creates a cellular environment that favors apoptosis. In vivo studies have confirmed that this compound treatment leads to decreased Akt phosphorylation and increased p38 phosphorylation.[3][4]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cancer cells from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | 72 | 1.04 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [3] |

| 48 | 5.85 | [3] | ||

| 72 | 3.57 | [3] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [3] |

| 48 | 7.06 | [3] | ||

| 72 | 3.03 | [3] |

Table 2: Effects of this compound on Protein Expression

| Cell Line | Treatment | Target Protein | Effect | Reference |

| MDA-MB-468 | This compound | Cyclin B1 | Decreased | [1] |

| MDA-MB-468 | This compound | cdc2 | Decreased | [1] |

| TNBC Cells | 10 µM this compound | PARP mRNA | Upregulated | [3] |

| TNBC Cells | 10 µM this compound | Caspase-3 mRNA | Upregulated | [3] |

| TNBC Cells | 10 µM this compound | Caspase-9 mRNA | Upregulated | [3] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for specified time periods (e.g., 24, 48, and 72 hours).[2][3]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the extent of apoptosis induced by this compound.

Protocol:

-

Cells are treated with this compound for a designated time.

-

Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI is used to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cancer cells are treated with this compound.

-

After treatment, cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.[5]

-

Protein Quantification: The concentration of the extracted proteins is determined using a standard method, such as the BCA assay.[5]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, Cyclin B1, cdc2, caspases). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: The protein bands are visualized using a chemiluminescence detection system.[5]

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, particularly against breast cancer. Its mechanism of action is centered on the induction of caspase-dependent apoptosis via the intrinsic pathway and the induction of G2/M phase cell cycle arrest. These effects are mediated through the modulation of the Akt/p38 MAPK signaling pathway and the generation of reactive oxygen species.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Investigating its efficacy and safety in a broader range of cancer types and in more complex in vivo models.

-

Exploring potential synergistic effects with existing chemotherapeutic agents.

The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for cancer.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Eupalinolide O: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated anticancer activities.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular mechanisms. The findings indicate that this compound exhibits significant cytotoxic effects against various breast cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, suggesting its potential as a promising natural compound for cancer therapy.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated across multiple human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined through MTT assays. The results demonstrate a time- and concentration-dependent inhibition of cell viability.

Table 1: IC50 Values of this compound against Human Breast Cancer Cell Lines

| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | Triple-Negative Breast Cancer (TNBC) | 11.47 | 7.06 | 3.03 |

| MDA-MB-468 | Breast Cancer | Not Reported | Not Reported | 1.04 |

Source: Data compiled from studies on TNBC cells and MDA-MB-468 cells.[1][2]

Notably, this compound showed selective cytotoxicity, as it did not significantly inhibit the viability of the normal human breast epithelial cell line, MCF 10A, under similar experimental conditions.[1]

Experimental Protocols

The following section details the key methodologies employed in the preliminary cytotoxicity screening of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is isolated from Eupatorium lindleyanum DC. and its purity is assessed by high-performance liquid chromatography (HPLC).[1] For in vitro assays, it is dissolved in a suitable solvent like DMSO to create stock solutions.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (24, 48, and 72 hours). A control group receives the vehicle (e.g., DMSO) alone.[1]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[4]

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.[1]

-

Treatment: Treat the cells with varying concentrations of this compound. The medium is changed at regular intervals (e.g., every 3 days).[1]

-

Incubation: Incubate for approximately 2 weeks until visible colonies form.[1]

-

Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.[1]

-

Quantification: Manually count the number of colonies containing more than 50 cells.[1]

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound for a designated time.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide (PI) according to the manufacturer's protocol.[2][5]

-

Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[5]

Mitochondrial Membrane Potential (ΔΨm) Evaluation

A loss of mitochondrial membrane potential is an early event in apoptosis.[2]

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with a fluorescent dye sensitive to ΔΨm (e.g., JC-1 or Rhodamine 123).

-

Analysis: Analyze the fluorescence shift by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of ΔΨm.[1]

Caspase Activity Measurement

Caspases are key executioners of apoptosis.

-

Cell Lysis: Lyse the treated cells to release cellular contents.

-

Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of specific caspases, such as caspase-3 and caspase-9.[1] The assay is based on the cleavage of a specific substrate that releases a chromophore or fluorophore.

-

Measurement: Read the signal using a microplate reader.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-p38) and then with a corresponding secondary antibody.[1][2]

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of this compound.

Signaling Pathway of this compound-Induced Apoptosis

Research indicates that this compound induces apoptosis in triple-negative breast cancer cells by modulating Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][6]

Conclusion

The preliminary cytotoxicity screening of this compound provides compelling evidence of its potent and selective anticancer properties against human breast cancer cells, particularly triple-negative subtypes.[1] The compound effectively inhibits cell viability and proliferation by inducing apoptosis through the intrinsic mitochondrial pathway.[1][2] Key mechanistic events include the generation of ROS, modulation of the Akt and p38 MAPK signaling pathways, loss of mitochondrial membrane potential, and activation of executioner caspases.[1][6] These findings underscore the potential of this compound as a lead compound for the development of novel breast cancer therapies, warranting further preclinical and in vivo investigation.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Eupalinolide O, a sesquiterpene lactone with demonstrated anticancer properties. The information is intended to support researchers and drug development professionals in designing and conducting further studies with this promising natural compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Currently, detailed aqueous solubility data for this compound under various pH and temperature conditions is limited in publicly available literature. However, solubility in several organic solvents and co-solvent systems has been reported, providing a foundation for formulation development and in vitro studies.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

| Solvent/System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 238.98 | Ultrasonic assistance may be needed. The hygroscopic nature of DMSO can impact solubility. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.97 | Results in a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.97 | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.97 | Results in a clear solution. |

| Chloroform | Soluble | - | Qualitative data; specific concentration not reported. |

| Dichloromethane | Soluble | - | Qualitative data; specific concentration not reported. |

| Ethyl Acetate (B1210297) | Soluble | - | Qualitative data; specific concentration not reported. |

| Acetone | Soluble | - | Qualitative data; specific concentration not reported. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the aqueous equilibrium solubility of this compound, based on the widely accepted shake-flask method.[1][2][3][4] This protocol can be adapted for various aqueous buffers and co-solvent systems.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated analytical method for the quantification of this compound

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated aqueous buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[1] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of this compound in the solution has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested medium at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

Understanding the chemical stability of this compound is essential for its proper storage, handling, and the development of stable pharmaceutical formulations.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions for this compound.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 2 years | |

| Solution in DMSO | 4°C | 2 weeks | |

| Solution in DMSO | -80°C | 6 months | Protect from light. |

| Solution in DMSO | -20°C | 1 month | Protect from light. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and to establish the intrinsic stability of a drug substance.[5][6][7] This information is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Temperature-controlled chambers/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation over time by taking samples for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

At specified intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC to assess the extent of photodegradation.

-

Logical Flow for Forced Degradation Studies

Caption: A logical workflow for conducting forced degradation studies on this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway.[8]

This compound-Induced Apoptotic Signaling Pathway

References

- 1. who.int [who.int]

- 2. enamine.net [enamine.net]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 8. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Eupalinolide O: In Vitro Experimental Design for Anticancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Emerging research has highlighted its potential as an anticancer agent, demonstrating significant activity against various cancer cell lines, particularly breast cancer.[1][2] In vitro studies have revealed that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The primary mechanisms of action involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the Akt/p38 MAPK pathway.[2] This document provides a comprehensive guide for the in vitro experimental design to investigate the anticancer properties of this compound, including detailed protocols for key assays and guidelines for data presentation and visualization.

Data Presentation

Quantitative data from in vitro experiments are crucial for evaluating the efficacy and mechanism of action of this compound. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 1.04 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | [2] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 | [2] |

| MCF 10A | Normal Breast Epithelial | Insensitive | Insensitive | Insensitive | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells (24h treatment)

This compound has been shown to induce cell cycle arrest at the G2/M phase.[1]

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (0 µM) | 65.41 | 21.92 | 12.67 | [1] |

| 2 µM this compound | 55.27 | 25.33 | 19.40 | [1] |

| 4 µM this compound | 45.42 | 28.31 | 26.27 | [1] |

| 8 µM this compound | 39.12 | 29.28 | 31.60 | [1] |

Table 3: Induction of Apoptosis by this compound in MDA-MB-468 Cells (24h treatment)

Apoptosis induction is a key mechanism of this compound's anticancer activity.[1]

| Treatment Group | Apoptotic Cells (%) | Reference |

| Control (0 µM) | 3.11 | [1] |

| 2 µM this compound | 15.24 | [1] |

| 4 µM this compound | 39.87 | [1] |

| 8 µM this compound | 65.01 | [1] |

Table 4: Modulation of Apoptosis-Related Proteins by this compound

This compound influences the expression of key proteins involved in the apoptotic cascade.

| Cell Line | Treatment | Effect on Bax mRNA | Effect on Bcl-2 mRNA | Effect on Caspase-3 Activity | Reference |

| MDA-MB-231 & MDA-MB-453 | 10 µM this compound | Increased | Decreased | Increased | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)